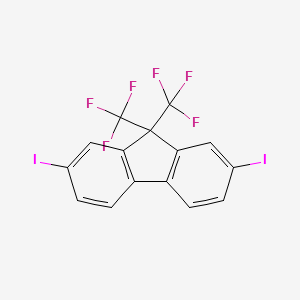
19-(Benzyloxy)-19-oxononadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-(Benzyloxy)-19-oxononadecanoic acid is a synthetic organic compound characterized by a long carbon chain with a benzyloxy group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19-(Benzyloxy)-19-oxononadecanoic acid typically involves the introduction of the benzyloxy group and the ketone functionality onto a nonadecanoic acid backbone. One common method involves the reaction of nonadecanoic acid with benzyl alcohol in the presence of an acid catalyst to form the benzyloxy derivative. This is followed by oxidation to introduce the ketone group.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process would typically involve the same steps as the laboratory synthesis but optimized for scale, efficiency, and cost-effectiveness.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
19-(Benzyloxy)-19-oxononadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 19-(Benzyloxy)-19-oxononadecanoic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes and receptors, potentially modulating their activity. The ketone group can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
19-(Methoxy)-19-oxononadecanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
19-(Ethoxy)-19-oxononadecanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness: 19-(Benzyloxy)-19-oxononadecanoic acid is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Properties
Molecular Formula |
C26H42O4 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
19-oxo-19-phenylmethoxynonadecanoic acid |
InChI |
InChI=1S/C26H42O4/c27-25(28)21-17-12-10-8-6-4-2-1-3-5-7-9-11-13-18-22-26(29)30-23-24-19-15-14-16-20-24/h14-16,19-20H,1-13,17-18,21-23H2,(H,27,28) |
InChI Key |
XXEVXKNLEIYSER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


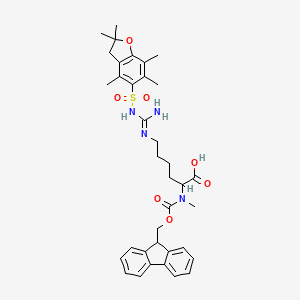
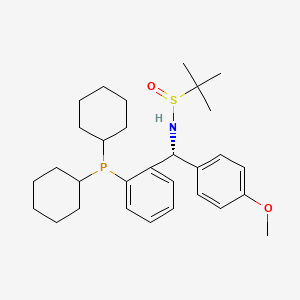
![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13655393.png)
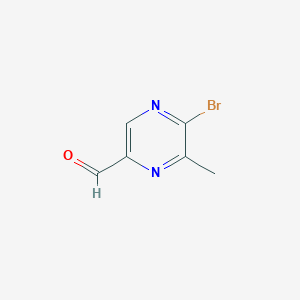
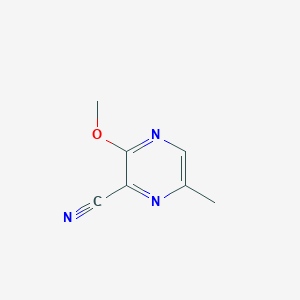
![4-Imino-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B13655413.png)
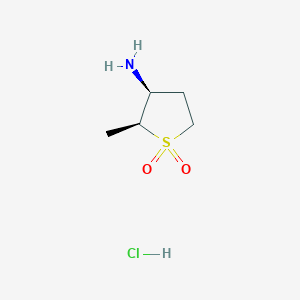
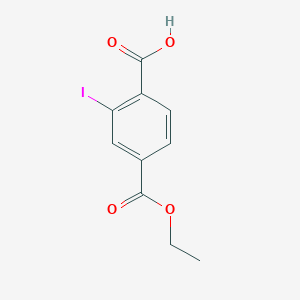
![5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B13655428.png)
![4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid](/img/structure/B13655438.png)
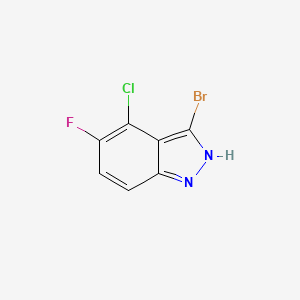
![(R)-2,5-Diphenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13655451.png)
